3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzamide
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Overview
Description
3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a hydroxy group, a thiophene ring, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration and Reduction: Starting from 4-methoxybenzoic acid, nitration followed by reduction can introduce the amino group.
Amide Formation: The amide bond formation can be carried out using coupling reagents such as EDCI or DCC in the presence of a base.
Thiophene Introduction: The thiophene ring can be introduced via a Grignard reaction or a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The thiophene ring can be introduced via coupling reactions such as Suzuki or Stille coupling.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP for oxidation reactions.
Reducing Agents: NaBH4, LiAlH4 for reduction reactions.
Coupling Reagents: Pd(PPh3)4, CuI for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution reactions could introduce various functional groups at the fluorine position.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of benzamides are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar biological activities.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals. Benzamide derivatives have been explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom and the thiophene ring could influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzamide: Lacks the fluorine and thiophene groups.
3-fluoro-4-methoxybenzamide: Lacks the hydroxy and thiophene groups.
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzamide: Lacks the fluorine group.
Uniqueness
The uniqueness of 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzamide lies in its combination of functional groups, which can impart unique chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability, while the thiophene ring can contribute to electronic properties.
Properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-15(19,13-4-3-7-21-13)9-17-14(18)10-5-6-12(20-2)11(16)8-10/h3-8,19H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYDEDBPDMUIBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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